molecular formula C16H14N2O2S B2467801 2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 477846-67-6

2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2467801
CAS No.: 477846-67-6
M. Wt: 298.36
InChI Key: VFSZSWAPBMYLHE-UHFFFAOYSA-N
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Description

2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 2-phenoxyethyl thiol with 5-phenyl-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl and phenoxyethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of the oxadiazole ring with phenyl and phenoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-phenoxyethylsulfanyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-3-7-13(8-4-1)15-17-18-16(20-15)21-12-11-19-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSZSWAPBMYLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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